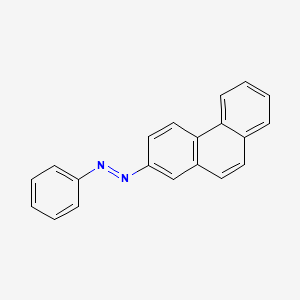
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a phenanthrene moiety attached to a diazene group, which is further connected to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-1-(Phenanthren-2-yl)-2-phenyldiazene typically involves the reaction of phenanthrene-2-carbaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes oxidative dehydrogenation to yield the desired diazene compound. Common reagents used in this synthesis include acetic acid and sodium acetate, with the reaction being carried out at elevated temperatures to facilitate the formation of the diazene bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azo compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The phenyl and phenanthrene moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Substitution: Various substituted phenanthrene and phenyl derivatives.
Applications De Recherche Scientifique
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (e)-1-(Phenanthren-2-yl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, including those involved in cell proliferation and apoptosis. The phenanthrene and phenyl moieties also contribute to the compound’s ability to intercalate with DNA, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(e)-1-(Naphthalen-2-yl)-2-phenyldiazene: Similar structure but with a naphthalene moiety instead of phenanthrene.
(e)-1-(Anthracen-2-yl)-2-phenyldiazene: Contains an anthracene moiety, offering different electronic properties.
(e)-1-(Biphenyl-2-yl)-2-phenyldiazene: Features a biphenyl group, providing a different steric environment.
Uniqueness
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene is unique due to its phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.
Propriétés
Numéro CAS |
6325-55-9 |
|---|---|
Formule moléculaire |
C20H14N2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
phenanthren-2-yl(phenyl)diazene |
InChI |
InChI=1S/C20H14N2/c1-2-7-17(8-3-1)21-22-18-12-13-20-16(14-18)11-10-15-6-4-5-9-19(15)20/h1-14H |
Clé InChI |
LDXXLWOZELZFLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



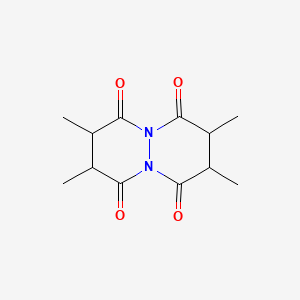

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
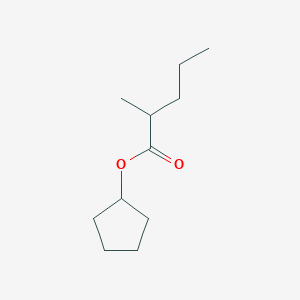
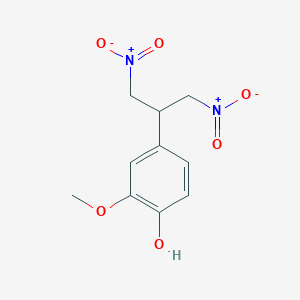
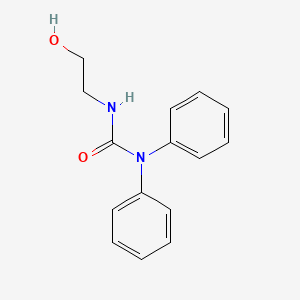
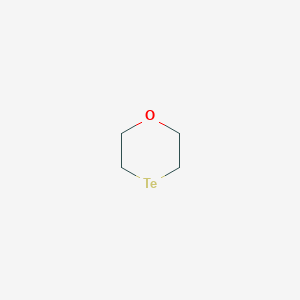
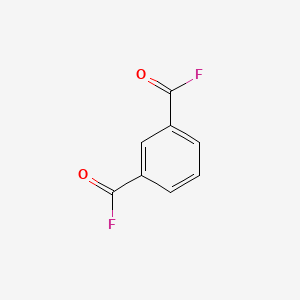
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
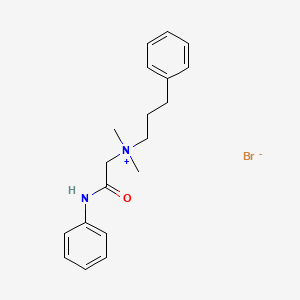

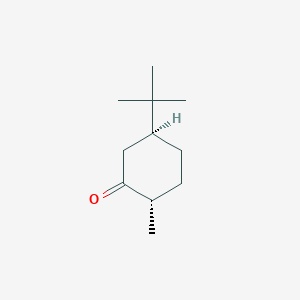
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
